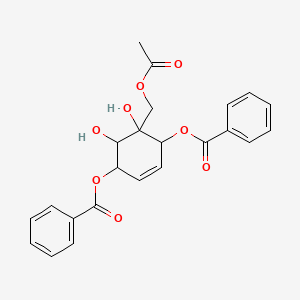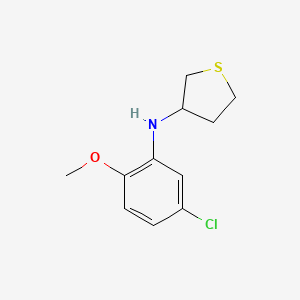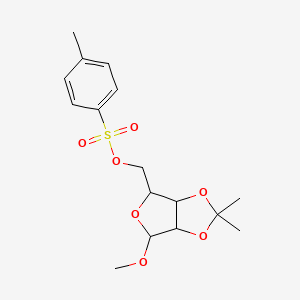
3-Bromo-4-hydroxy-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is a solid that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. It has a predicted density of 1.739 g/cm³ and a boiling point of approximately 340.9°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methylbenzoic acid typically involves the bromination and methylation of hydroxybenzoic acid compounds. One common method includes the use of bromine in the presence of glacial acetic acid as a solvent. The reaction is carried out at controlled temperatures, usually between -10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where hydroxybenzoic acid is treated with bromine under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through various techniques such as recrystallization and solvent extraction to obtain the final product.
化学反応の分析
Types of Reactions
3-Bromo-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituent introduced, such as different halides or functional groups.
科学的研究の応用
3-Bromo-4-hydroxy-5-methylbenzoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Similar but lacks the methyl group.
Uniqueness
3-Bromo-4-hydroxy-5-methylbenzoic acid is unique due to the combination of bromine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement allows for unique chemical reactivity and biological interactions, making it valuable in various research and industrial applications.
特性
分子式 |
C8H7BrO3 |
|---|---|
分子量 |
231.04 g/mol |
IUPAC名 |
3-bromo-4-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |
InChIキー |
RJZDNDUMUXIJQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)





![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)



